
N-(4-METHYL-2-PYRIDYL)-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE
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Overview
Description
N-(4-METHYL-2-PYRIDYL)-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that belongs to the class of adamantane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-2-PYRIDYL)-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the adamantane core: Starting with adamantane, functional groups are introduced through reactions such as halogenation and subsequent substitution.
Introduction of the pyridyl group: The pyridyl group can be introduced via nucleophilic substitution or coupling reactions.
Formation of the tetrazole ring: The tetrazole ring is often synthesized through cyclization reactions involving azides and nitriles.
Amidation: The final step involves the formation of the amide bond between the adamantane core and the pyridyl-tetrazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYL-2-PYRIDYL)-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-METHYL-2-PYRIDYL)-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Uniqueness
N-(4-METHYL-2-PYRIDYL)-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE is unique due to the presence of the pyridyl and tetrazole groups, which may confer distinct chemical and biological properties compared to other adamantane derivatives. These structural features could enhance its binding affinity to specific molecular targets or improve its stability and solubility.
Properties
Molecular Formula |
C18H22N6O |
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Molecular Weight |
338.4g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(tetrazol-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H22N6O/c1-12-2-3-19-15(4-12)22-16(25)17-6-13-5-14(7-17)9-18(8-13,10-17)24-21-11-20-23-24/h2-4,11,13-14H,5-10H2,1H3,(H,19,22,25) |
InChI Key |
SGALGMGRNRBHSR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5N=CN=N5 |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5N=CN=N5 |
Origin of Product |
United States |
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